molecular formula C16H25ClN2 B5886280 1-(3-chlorobenzyl)-4-(1-ethylpropyl)piperazine CAS No. 6033-67-6

1-(3-chlorobenzyl)-4-(1-ethylpropyl)piperazine

货号 B5886280
CAS 编号: 6033-67-6
分子量: 280.83 g/mol
InChI 键: CHQPQCTWPUOFNP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-chlorobenzyl)-4-(1-ethylpropyl)piperazine, also known as GBR 12909, is a synthetic compound that belongs to the piperazine class of drugs. It was first synthesized in the 1990s and has since been extensively studied for its potential use as a treatment for various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.

作用机制

1-(3-chlorobenzyl)-4-(1-ethylpropyl)piperazine 12909 works by inhibiting the reuptake of dopamine, which is a key neurotransmitter involved in the regulation of mood, motivation, and reward. By blocking the reuptake of dopamine, this compound 12909 can increase dopamine levels in the brain, which can lead to improved mood, increased motivation, and reduced cravings for drugs of abuse.
Biochemical and Physiological Effects:
This compound 12909 has been shown to have a number of biochemical and physiological effects in both animal and human studies. These include increased dopamine release, increased locomotor activity, and increased heart rate and blood pressure. In addition, this compound 12909 has been shown to have a high affinity for the DAT, which is a key regulator of dopamine levels in the brain.

实验室实验的优点和局限性

One of the main advantages of 1-(3-chlorobenzyl)-4-(1-ethylpropyl)piperazine 12909 is its high affinity for the DAT, which makes it a useful tool for studying the role of dopamine in various neurological disorders. In addition, this compound 12909 has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other dopamine reuptake inhibitors.
However, there are also some limitations to using this compound 12909 in lab experiments. For example, its potency and selectivity for the DAT can vary depending on the experimental conditions, which can make it difficult to compare results across different studies. In addition, this compound 12909 has a relatively short half-life, which can limit its usefulness in certain experimental designs.

未来方向

There are a number of future directions for research on 1-(3-chlorobenzyl)-4-(1-ethylpropyl)piperazine 12909. One area of interest is its potential use as a treatment for drug addiction, particularly for cocaine and methamphetamine addiction. This compound 12909 has been shown to reduce drug-seeking behavior in animal models of addiction, and there is growing interest in its potential as a therapeutic agent for humans.
Another area of interest is the development of more selective and potent dopamine reuptake inhibitors, which could help to improve the efficacy and safety of treatments for neurological disorders. Finally, there is also interest in using this compound 12909 as a research tool for studying the role of dopamine in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.

合成方法

1-(3-chlorobenzyl)-4-(1-ethylpropyl)piperazine 12909 can be synthesized using a multi-step process that involves the reaction of 3-chlorobenzyl chloride with 1-ethylpropylamine to form this compound. The reaction is typically carried out under anhydrous conditions using a suitable solvent, such as dichloromethane or chloroform.

科学研究应用

1-(3-chlorobenzyl)-4-(1-ethylpropyl)piperazine 12909 has been extensively studied for its potential use as a treatment for various neurological disorders. In particular, it has been shown to have a high affinity for the dopamine transporter (DAT), which is a key regulator of dopamine levels in the brain. By inhibiting the reuptake of dopamine, this compound 12909 can increase dopamine levels in the brain, which may help to alleviate symptoms of Parkinson's disease and ADHD.

属性

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-pentan-3-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN2/c1-3-16(4-2)19-10-8-18(9-11-19)13-14-6-5-7-15(17)12-14/h5-7,12,16H,3-4,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQPQCTWPUOFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1CCN(CC1)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358124
Record name 1-(3-chlorobenzyl)-4-(pentan-3-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6033-67-6
Record name 1-(3-chlorobenzyl)-4-(pentan-3-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。